molecular formula C9H10ClNO3 B15313533 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid

2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B15313533
M. Wt: 215.63 g/mol
InChI Key: MDXJWNHZBCAKNQ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Aqueous or alcoholic medium

    Temperature: Room temperature to moderate heating

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction time. These methods often employ:

    Catalysts: Metal catalysts like palladium or nickel

    Reactors: Continuous flow reactors for better control over reaction parameters

    Purification: Crystallization or chromatography techniques to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of 2-Amino-3-(4-chlorophenyl)-3-oxopropanoic acid

    Reduction: Formation of 2-Amino-3-(4-chlorophenyl)propanoic acid

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can be compared with other similar compounds, such as:

  • 2-Amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid

These compounds share a similar structural framework but differ in the substituent on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, biological activity, and potential applications. For example, the bromine-substituted derivative may exhibit different pharmacological properties compared to the chlorine-substituted compound.

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXJWNHZBCAKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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